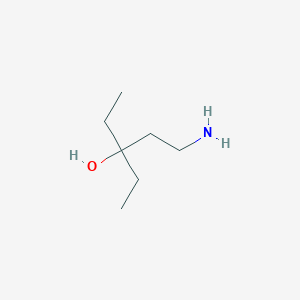
1-Amino-3-ethylpentan-3-ol
Vue d'ensemble
Description
1-Amino-3-ethylpentan-3-ol is a compound with the molecular weight of 131.22 . It is a powder in its physical form . The IUPAC name for this compound is 1-amino-3-ethyl-3-pentanol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
1-Amino-3-ethylpentan-3-ol has been explored in the synthesis of bioactive compounds, including potential treatments for neurological conditions and the development of new antimicrobial agents. For instance, it serves as a building block in the synthesis of potent CX3CR1 antagonists for the treatment of multiple sclerosis, showcasing the chemical's utility in creating compounds with high stereochemical and radiochemical purity for pharmaceutical applications (Malmquist & Ström, 2012).
Antimicrobial and Antiseptic Properties
The derivatives of this compound have been investigated for their antimicrobial properties. Specifically, 2-aminomethyloxy derivatives have been tested as antimicrobial additives to lubricating oils and as antiseptics against bacteria and fungi, highlighting the versatility of this chemical in creating functional additives for industrial applications (Dzhafarov et al., 2010).
Enantioselective Synthesis
The compound's structural features facilitate its use in enantioselective synthesis, enabling the creation of syn/anti-1,3-amino alcohols through proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. This method highlights the role of this compound derivatives in synthesizing complex molecules with specific stereochemistry, which is crucial for the development of bioactive molecules (Jha et al., 2010).
Biofuel Production
Additionally, the synthesis and study of pentanol isomers, including those related to this compound, have been explored in engineered microorganisms for potential application as biofuels. This research demonstrates the potential of microbial fermentation processes to produce valuable chemical isomers from simple amino acid substrates, offering a sustainable approach to biofuel production (Cann & Liao, 2009).
Chemical Synthesis and Characterization
The compound also finds application in the synthesis and characterization of novel chemical entities, such as amino acetate functionalized Schiff base organotin(IV) complexes, which have been studied for their anticancer properties. This research underscores the importance of this compound derivatives in creating compounds with potential therapeutic applications, highlighting the interplay between organic synthesis and medicinal chemistry (Basu Baul et al., 2009).
Safety and Hazards
The safety information for 1-Amino-3-ethylpentan-3-ol indicates that it has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .
Propriétés
IUPAC Name |
1-amino-3-ethylpentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-3-7(9,4-2)5-6-8/h9H,3-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKWLMYBLBBXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CCN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369248-66-7 | |
| Record name | 1-amino-3-ethylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


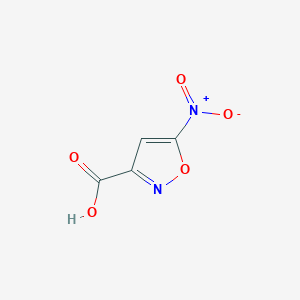

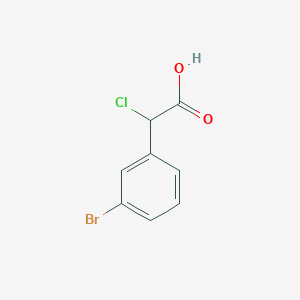


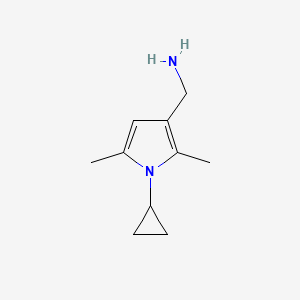
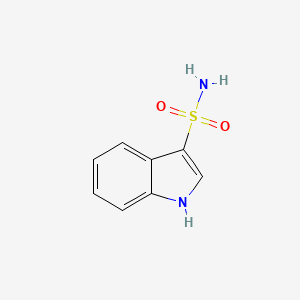

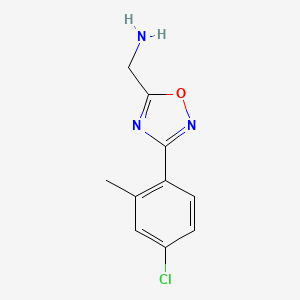
amine](/img/structure/B3236430.png)
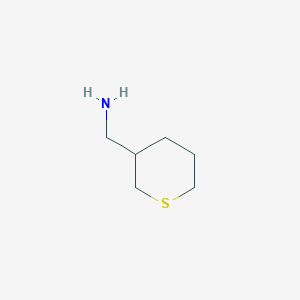
![4-Azaspiro[2.5]octan-7-one](/img/structure/B3236439.png)

![2,5-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B3236449.png)
